D-Mannose-1,2,3-13C3
Description
D-Mannose-1,2,3-¹³C₃ is a stable isotope-labeled analog of D-mannose, a naturally occurring hexose sugar. It is specifically enriched with carbon-13 (¹³C) at the 1, 2, and 3 positions of its carbon backbone. This compound has a molecular formula of ¹³C₃C₃H₁₂O₆ and a molecular weight of 183.13 g/mol . Its structure retains the stereochemistry of natural D-mannose, with hydroxyl groups in the C2, C3, and C4 positions contributing to its role in glycosylation and metabolic studies.
As a labeled standard, D-Mannose-1,2,3-¹³C₃ is widely used in metabolic flux analysis, NMR spectroscopy, and isotope dilution mass spectrometry (IDMS) to trace carbohydrate metabolism pathways or quantify metabolites in complex biological matrices . It is supplied in neat format (TRC-M168012) and stored at +4°C to ensure stability .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i4+1,5+1,6+1 |
InChI Key |
WQZGKKKJIJFFOK-IAUPSBMYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@@H]([13C@@H]([13CH](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-1,2,3-13C3 typically involves the incorporation of carbon-13 isotopes into the D-Mannose molecule. This can be achieved through chemical synthesis or biotransformation. One common method is the enzymatic conversion of labeled glucose or fructose using D-mannose isomerases, D-lyxose isomerases, and cellobiose 2-epimerase .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to incorporate carbon-13 isotopes into the mannose molecule during fermentation. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: D-Mannose-1,2,3-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium bromate in the presence of iridium(III) chloride as a catalyst in an acidic medium.
Reduction: Sodium borohydride in methanol or water.
Substitution: Reactions with thiols and azides in thiol-ene and Huisgen click reactions.
Major Products:
Oxidation: Formation of D-mannonic acid.
Reduction: Formation of D-mannitol.
Substitution: Formation of polyhydroxyl sulfides and triazoles.
Scientific Research Applications
D-Mannose-1,2,3-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes, which make it an excellent tracer for metabolic studies. Its applications include:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Studying metabolic pathways and glycosylation processes in vivo.
Medicine: Investigating the role of mannose in immune response and as a potential therapeutic agent for urinary tract infections.
Industry: Used in the production of dietary supplements, pharmaceuticals, and as a starting material for the synthesis of vitamins and other bioactive compounds.
Mechanism of Action
D-Mannose-1,2,3-13C3 exerts its effects primarily through its involvement in glycosylation processes. It acts as a substrate for glycosyltransferases, which transfer mannose residues to proteins and lipids, forming glycoproteins and glycolipids. This process is crucial for cell-cell communication, immune response, and protein folding . Additionally, D-Mannose can inhibit bacterial adhesion to the urothelium, preventing urinary tract infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, isotopic, and functional differences between D-Mannose-1,2,3-¹³C₃ and related isotopically labeled carbohydrates:
Key Observations:
Structural and Isotopic Similarities: D-Mannose-1,2,3-¹³C₃, D-Glucose-1,2,3-¹³C₃, and D-Fructose-1,2,3-¹³C₃ share identical molecular formulas (¹³C₃C₃H₁₂O₆) and weights (183.13 g/mol) but differ in stereochemistry. For example, D-mannose and D-glucose are epimers at C2, while fructose is a ketose . Labeling at positions 1–3 enables tracking of early glycolysis intermediates (e.g., fructose-1,6-bisphosphate) but limits utility in downstream pathways like the pentose phosphate cycle .
Functional Divergence: D-Mannose-1,2,3-¹³C₃ is critical for studying Candida albicans and Saccharomyces cerevisiae O-glycosylation, where β-D-mannose disaccharides are key structural components . D-Glucose-1,2,3-¹³C₃ is prioritized in diabetes research due to glucose’s centrality in insulin signaling and gluconeogenesis. Gravimetric mixtures of labeled and natural glucose validate isotopic fractionation methods . N-Acetyl-D-neuraminic acid-1,2,3-¹³C₃ serves as a sialic acid analog in neurological studies, unlike mannose derivatives .
Analytical Performance: D-Mannose-1,2,3-¹³C₃ demonstrates superior resolution in ¹³C-NMR for quantifying cyclic vs. acyclic sugar conformers compared to singly labeled analogs like D-Mannose-3-¹³C . In mass spectrometry, co-eluting isotopes (e.g., D-Glucose-1,2,3-¹³C₃ and D-Mannose-1,2,3-¹³C₃) require chromatographic separation to avoid interference .
Commercial Availability: D-Mannose-1,2,3-¹³C₃ is sold at 220–1,553€/5–50 mg (TRC-M168012), while D-Glucose-1,2,3-¹³C₃ costs ~1,568€/10 mg (TRC-G598203) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
